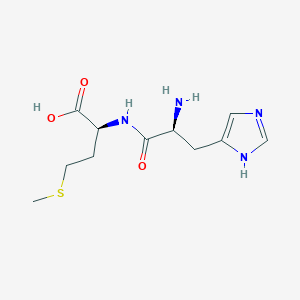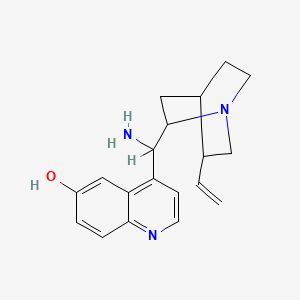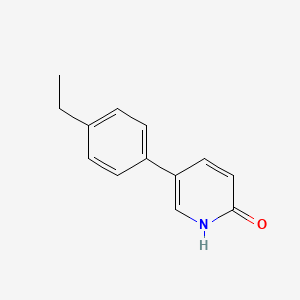
6-(3-Fluorophenyl)-2-hydroxypyridine; 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Fluorophenyl)-2-hydroxypyridine (6-F-2-HP) is a heterocyclic compound that is widely used in a variety of scientific research applications. It is a colorless, odorless, and crystalline solid with a molecular weight of 199.16 g/mol. It is soluble in water, ethanol, and methanol, and has a melting point of 162-164°C. 6-F-2-HP is a versatile compound that has been used in a range of applications, including synthesis, biochemical and physiological studies, and laboratory experiments.
Aplicaciones Científicas De Investigación
6-(3-Fluorophenyl)-2-hydroxypyridine; 95% has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of polymers and other materials. In addition, 6-(3-Fluorophenyl)-2-hydroxypyridine; 95% has been used in biochemical and physiological studies, including studies of enzyme inhibition and enzyme kinetics. It has also been used in laboratory experiments to study the effects of various compounds on the activity of enzymes and other biological systems.
Mecanismo De Acción
The mechanism of action of 6-(3-Fluorophenyl)-2-hydroxypyridine; 95% is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes can lead to a reduction in inflammation and other physiological effects.
Biochemical and Physiological Effects
6-(3-Fluorophenyl)-2-hydroxypyridine; 95% has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which can lead to a reduction in inflammation and other physiological effects. It has also been shown to have antioxidant activity, which can help protect cells from damage caused by free radicals. In addition, 6-(3-Fluorophenyl)-2-hydroxypyridine; 95% has been shown to have anti-cancer activity, as it has been shown to inhibit the growth of certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(3-Fluorophenyl)-2-hydroxypyridine; 95% has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively stable and can be stored for long periods of time without degradation. Additionally, it is relatively inexpensive and easy to obtain. However, one of the main limitations is that it can be toxic in high concentrations and can cause irritation to the skin and eyes.
Direcciones Futuras
There are a number of potential future directions for 6-(3-Fluorophenyl)-2-hydroxypyridine; 95%. One potential direction is to explore its potential as an anti-cancer agent, as it has already been shown to have anti-cancer activity. Additionally, further research could be conducted to explore its potential as an inhibitor of other enzymes, such as cyclooxygenase-1 (COX-1) and 5-alpha reductase. Additionally, further research could be conducted to explore its potential as an antioxidant, as it has already been shown to have antioxidant activity. Finally, further research could be conducted to explore its potential as a reagent for the synthesis of various compounds, as it has already been used in the synthesis of a number of compounds.
Métodos De Síntesis
6-(3-Fluorophenyl)-2-hydroxypyridine; 95% can be synthesized through a number of methods. The most common method is the reaction of 3-fluorophenol with 2-hydroxy pyridine in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction is usually conducted in an aqueous solution and can be catalyzed by an acid, such as acetic acid or hydrochloric acid. The reaction is typically conducted at a temperature of 80-100°C and a pressure of 1-2 atm. The reaction is typically complete within 2-3 hours.
Propiedades
IUPAC Name |
6-(3-fluorophenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c12-9-4-1-3-8(7-9)10-5-2-6-11(14)13-10/h1-7H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZULWMWIVXPBIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671740 |
Source


|
| Record name | 6-(3-Fluorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Fluorophenyl)-2-hydroxypyridine | |
CAS RN |
1111114-86-3 |
Source


|
| Record name | 6-(3-Fluorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Benzoyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341797.png)
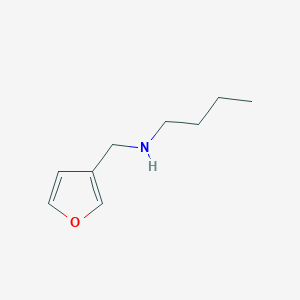
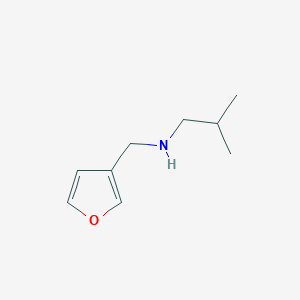

![tert-Butyl N-[2-(2H-1,3-benzodioxol-5-yl)-2-(hydroxyamino)ethyl]carbamate](/img/structure/B6341825.png)
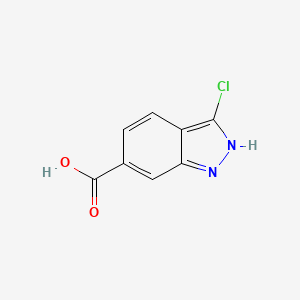
![Ethyl 4-chloro-1H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B6341849.png)

